Sulbenicillin
CAS No.: 41744-40-5
Cat. No.: VC0544098
Molecular Formula: C16H18N2O7S2
Molecular Weight: 414.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41744-40-5 |
|---|---|
| Molecular Formula | C16H18N2O7S2 |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25) |
| Standard InChI Key | JETQIUPBHQNHNZ-UHFFFAOYSA-N |
| Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C |
| SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C |
| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C |
| Appearance | Solid powder |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
Sulbenicillin (C₁₆H₁₈N₂O₇S₂) features a β-lactam core fused to a thiazolidine ring, with a phenylsulfoacetyl group at the 6-amino position . The molecule contains four chiral centers: 2S, 5R, 6R in the penam nucleus and an additional center at C-10 in the side chain . X-ray crystallography confirms the R-configuration at C-10 in the active epimer, which demonstrates 40-fold greater antimicrobial activity than its S-counterpart .
Synthetic Pathways
The synthesis involves acylation of 6-aminopenicillanic acid with R-phenylsulfoacetyl chloride under controlled pH conditions . Commercial preparations typically contain a 3:1 mixture of R- and S-epimers due to partial racemization during manufacturing . Advanced purification techniques including chiral chromatography can achieve >95% enantiomeric purity for research applications .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 414.45 g/mol | |
| Melting Point | 195-198°C (dec.) | |
| Aqueous Solubility | 1.2 g/mL (25°C) | |
| logP | -1.3 | |
| UV λmax | 257, 262, 268 nm |
Pharmacokinetic Profile
Absorption and Distribution
Following intravenous administration of 4g, sulbenicillin achieves peak serum concentrations of 157 ± 25 μg/mL at 1 hour . The volume of distribution (0.25 L/kg) indicates primarily extracellular fluid distribution, with limited penetration into cerebrospinal fluid . Protein binding exhibits stereoselectivity: 58% for R-epimer vs. 45% for S-epimer, influencing antimicrobial efficacy .
Metabolism and Excretion
Renal clearance dominates elimination, with 80% of the dose excreted unchanged in urine within 24 hours . The remaining fraction undergoes hepatic conversion to penicilloic acid derivatives (<5%), which lack antimicrobial activity . Tubular secretion contributes significantly to elimination, as evidenced by renal clearance values (95 ± 25 mL/min) exceeding glomerular filtration rates .
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Sulbenicillin | Carbenicillin | Source |
|---|---|---|---|
| t₁/₂ (normal CrCl) | 70 ± 10 min | 68 ± 12 min | |
| Urinary Recovery | 80% | 82% | |
| Protein Binding | 45-58% | 50% |
Stereoselective Disposition
Epimer-specific Clearance
The S-epimer demonstrates 25% higher renal clearance (159 ± 20 mL/min) compared to the R-epimer (112 ± 11 mL/min) in patients with normal renal function . This disparity arises from differential tubular secretion rates rather than glomerular filtration or protein binding effects . Probenecid coadministration reduces S-epimer clearance to 49.8 ± 7.2 mL/min, confirming active transport involvement .
Clinical Implications
The R/S plasma concentration ratio decreases from 2.78 post-injection to 1.92 at 5 hours due to faster R-epimer elimination . This dynamic equilibrium necessitates continuous infusion regimens to maintain therapeutic levels of the active R-epimer .
Antimicrobial Activity
Spectrum of Action
Sulbenicillin demonstrates potent activity against:
Notably, it retains activity against many carbenicillin-resistant strains due to enhanced membrane permeability .
Resistance Mechanisms
Emerging resistance primarily involves:
-
Extended-spectrum β-lactamase (ESBL) production
-
Porin channel modifications
-
Efflux pump upregulation
The absence of cross-resistance with aminoglycosides supports combination therapy approaches .
Clinical Applications
Pseudomonas Infections
In a trial of 16 patients with P. aeruginosa infections, sulbenicillin monotherapy achieved:
-
69% complete resolution (11/16 cases)
-
19% partial response (3/16)
Concurrent fungal colonization occurred in 31% of cases, resolving post-treatment .
Renal Impairment Adjustments
Patients with creatinine clearance <50 mL/min require dose reductions:
Table 3: Dosing Guidelines
| CrCl (mL/min) | Dose Adjustment |
|---|---|
| >50 | 4g q6h |
| 30-50 | 4g q8h |
| <30 | 4g q12h |
Data from pharmacokinetic modeling shows a linear correlation between CrCl and elimination half-life (r²=0.89) .
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